N-(3,5-dimethylphenyl)-2,2-diphenylacetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2,2-diphenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3,5-dimethylphenyl group and a 2,2-diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2,2-diphenylacetamide typically involves the reaction of 3,5-dimethylaniline with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted amides or esters
Scientific Research Applications
N-(3,5-dimethylphenyl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2,2-diphenylacetamide
- N-(3,4-dimethylphenyl)-2,2-diphenylacetamide
- N-(2,5-dimethylphenyl)-2,2-diphenylacetamide
Uniqueness
N-(3,5-dimethylphenyl)-2,2-diphenylacetamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenyl group may enhance its stability and selectivity in certain reactions compared to other isomers.
Properties
Molecular Formula |
C22H21NO |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H21NO/c1-16-13-17(2)15-20(14-16)23-22(24)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,23,24) |
InChI Key |
NRDRCRDRBXIBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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